1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol
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Overview
Description
1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with methylsulfonylmethane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 1-(4-fluorophenyl)ethanol or 4-fluorotoluene.
Substitution: Formation of various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the methylsulfonyl group modulates its chemical reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanol: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
1-(4-Methylsulfonyl)phenyl-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole: Contains additional functional groups, leading to more complex reactivity and applications.
Uniqueness
1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol is unique due to the combination of the fluorophenyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11FO3S |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfonylethanol |
InChI |
InChI=1S/C9H11FO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3 |
InChI Key |
VNQVJYVPCMIBFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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